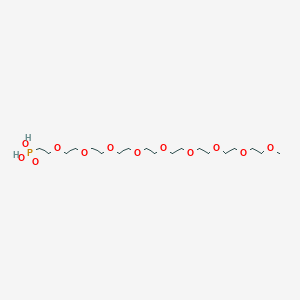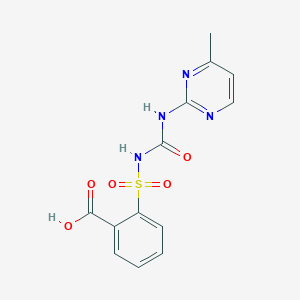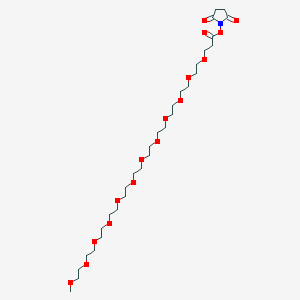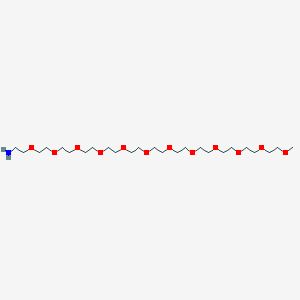
m-PEG9-phosphonic acid
Descripción general
Descripción
M-PEG9-phosphonic acid is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
The synthesis of m-PEG9-phosphonic acid involves the use of advanced equipment and techniques . It is part of a custom synthesis service offered by some companies . The synthesis process is carried out by experienced scientific teams to ensure highly reliable and reproducible results .Molecular Structure Analysis
The molecular formula of m-PEG9-phosphonic acid is C19H41O12P . Its exact mass is 492.2336 and its molecular weight is 492.5 .Chemical Reactions Analysis
M-PEG9-phosphonic acid is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
M-PEG9-phosphonic acid is a polyethylene glycol (PEG)-based PROTAC linker . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .Aplicaciones Científicas De Investigación
Nanoparticle Stabilization and Functionalization
m-PEG9-phosphonic acid plays a crucial role in stabilizing and functionalizing nanoparticles. For instance, phosphonic acid-terminated poly(ethylene glycol) (PEG) has been utilized in the preparation of stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022). Furthermore, phosphonic acid groups in PEG-based copolymers have been shown to be effective in coating metal oxide nanoparticles, enhancing their colloidal stability and applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).
Magnetic Resonance Imaging (MRI) Contrast Agents
In the field of medical imaging, specifically MRI, m-PEG9-phosphonic acid derivatives have been applied. For example, phosphonic acid PEG copolymers used as coating agents for iron oxide nanocrystals have shown improved stability and prolonged circulation in the bloodstream, making them suitable for use as MRI contrast agents (Ramniceanu et al., 2016).
Drug Delivery Systems
m-PEG9-phosphonic acid derivatives have been explored in drug delivery systems. Specifically, the enhancement of colloidal stability and protein resistance of nanoparticles with phosphonic acid-terminated PEG coating has been investigated, demonstrating their potential in biomedical applications (Cao et al., 2018).
Coatings for Hybrid Capacitors
In the development of hybrid capacitors, m-PEG9-phosphonic acid derivatives have been used as surface initiators for the growth of polymers from nanoparticles. This approach has resulted in materials with potential applications in capacitors due to enhanced permittivity and breakdown strength (Paniagua et al., 2014).
Surface and Interface Property Control
Phosphonic acids, including m-PEG9-phosphonic acid, have been increasingly employed for controlling surface and interface properties in various applications, including the development of organic electronic devices, photovoltaic cells, and the synthesis of nanomaterials (Guerrero et al., 2013).
Biomedical Material Development
m-PEG9-phosphonic acid derivatives have been used in the preparation and characterization of biomedical materials, such as crosslinked N-methylene phosphonic chitosan, which have demonstrated potential for medical applications due to their film-forming capacity and swelling properties (Ramos et al., 2006).
Nanoparticle Surface Functionalization
The functionalization of nanoparticles with m-PEG9-phosphonic acid derivatives has shown promise in enhancing the biofunctionality of surfaces and structures, especially in nanobiotechnology and nanomedicine applications (Blin et al., 2016).
Phototherapy Studies in Nanomedicine
m-PEG9-phosphonic acid derivatives have been used in the design of hybrid nanoparticles for phototherapy studies in cancer treatment, demonstrating their utility in creating highly functional hybrid materials (Monteil et al., 2018).
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O12P/c1-23-2-3-24-4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQSLJQFVIWCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG9-phosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)










![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)